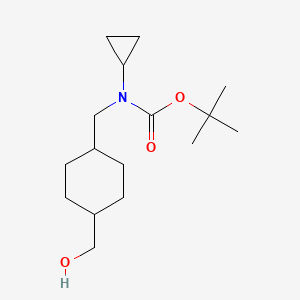
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide typically involves the reaction of hydrazine hydrate with an appropriate ester or acid derivative of the triazole compound. One common method involves refluxing a mixture of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated by pouring the reaction mixture onto crushed ice and stirring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and concentration would be crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce various substituted triazole compounds.
Applications De Recherche Scientifique
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazoles: These compounds share a similar heterocyclic structure and have been studied for their anti-infective properties.
Quinolones: These compounds also contain a nitrogen heterocycle and are known for their antimicrobial activity.
Uniqueness
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid hydrazide is unique due to the combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H8N6O4 |
|---|---|
Poids moléculaire |
264.20 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carbohydrazide |
InChI |
InChI=1S/C9H8N6O4/c10-12-8(16)7-11-9(17)14(13-7)5-1-3-6(4-2-5)15(18)19/h1-4H,10H2,(H,12,16)(H,11,13,17) |
Clé InChI |
HQOYVHVCMUNCKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)NC(=N2)C(=O)NN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)




![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)


![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)

![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)

